molecular formula C20H17BrN4O2 B2521114 2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylethyl)acetamide CAS No. 1105228-28-1

2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylethyl)acetamide

Cat. No.: B2521114
CAS No.: 1105228-28-1
M. Wt: 425.286
InChI Key: QCBAKUDRMRZPOR-UHFFFAOYSA-N
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Description

2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylethyl)acetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole nucleus, bromination, and subsequent functionalization to introduce the acetamide group. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The bromine atom in the compound can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylethyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with different substituents, such as:

  • 2-{8-chloro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylethyl)acetamide
  • 2-{8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylethyl)acetamide
  • 2-{8-iodo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylethyl)acetamide

Uniqueness

The uniqueness of 2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylethyl)acetamide lies in its specific substituents and the resulting biological activities. The presence of the bromine atom and the acetamide group can significantly influence the compound’s reactivity, binding affinity, and overall biological effects compared to other similar compounds.

Properties

IUPAC Name

2-(8-bromo-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O2/c21-14-6-7-16-15(10-14)18-19(24-16)20(27)25(12-23-18)11-17(26)22-9-8-13-4-2-1-3-5-13/h1-7,10,12,24H,8-9,11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBAKUDRMRZPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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